molecular formula C7H13ClFNO2 B2521188 Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride CAS No. 2219353-54-3

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride

Cat. No.: B2521188
CAS No.: 2219353-54-3
M. Wt: 197.63
InChI Key: PKPRAMFEQDGHCY-IBTYICNHSA-N
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Description

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The ester functional group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-pyrrolidinylacetate hydrochloride: Lacks the fluorine substitution.

    Ethyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-((2R,4R)-4-fluoropyrrolidin-2-yl)acetate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

methyl 2-[(2R,4R)-4-fluoropyrrolidin-2-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)3-6-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPRAMFEQDGHCY-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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